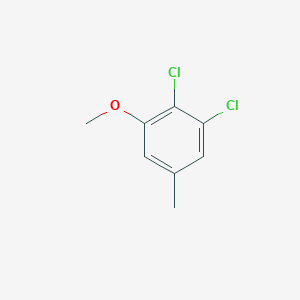![molecular formula C16H23N3O3 B1459783 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane CAS No. 1854943-72-8](/img/structure/B1459783.png)
3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane
Übersicht
Beschreibung
Spiro[5.5]undecane is a type of organic compound known as a spiro compound, which is characterized by two rings sharing a single atom . The “3-Methoxy-4-nitrophenyl” part suggests the presence of a phenyl ring with methoxy (OCH3) and nitro (NO2) functional groups attached .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the nitro group is often involved in redox reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and reactivity could be influenced by factors like the presence of polar functional groups and the compound’s overall shape .
Wissenschaftliche Forschungsanwendungen
CCR8 Antagonists for Respiratory Diseases
Compounds derived from 3,9-diazaspiro[5.5]undecane structures, including those similar to "3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane", have been identified as CCR8 antagonists. These compounds are claimed to be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis (Dr Peter Norman, 2007).
Synthesis and Chemical Analysis
Research has focused on synthesizing various oxime derivatives of heterocyclic spiro compounds with barbituric acid moieties, including those related to 3,9-diazaspiro[5.5]undecane structures. These derivatives have been synthesized from corresponding diazaspirocycles with hydroxylaminehydrogenchloride, highlighting the versatility of these compounds in chemical synthesis and their potential applications in drug development (Mahbubur Rahman et al., 2013).
Chiral Separation and Pharmaceutical Applications
The chiral separation of spiro compounds, including diazaspirocycles, has been investigated for their potential applications in the pharmaceutical industry. These compounds can serve as active pharmaceutical ingredients, catalysts in synthesizing active enantiomers, or surface modifiers on silica particles to resolve enantiomers, demonstrating their importance in medicinal chemistry (Yah-Longn Liang et al., 2008).
Novel Synthesis Methods
Intramolecular spirocyclization of pyridine substrates has been employed to construct 3,9-diazaspiro[5.5]undecane derivatives, showcasing innovative methods for synthesizing these compounds. This approach involves the activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition, illustrating the compound's synthetic accessibility and potential for further functionalization (S. Parameswarappa & F. Pigge, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-22-15-12-13(2-3-14(15)19(20)21)18-10-6-16(7-11-18)4-8-17-9-5-16/h2-3,12,17H,4-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYHMJMNHMDZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC3(CCNCC3)CC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



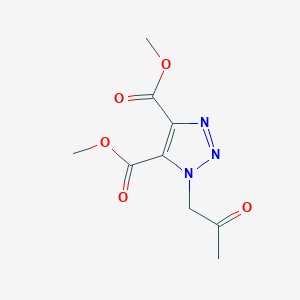


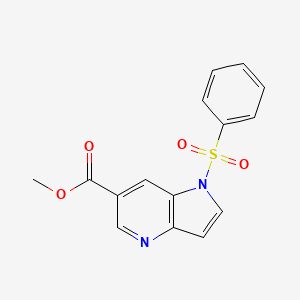
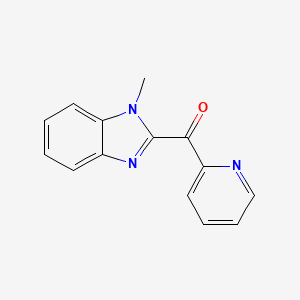


![Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459714.png)

![4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B1459719.png)
![[Ul-13C12]sucrose](/img/structure/B1459720.png)
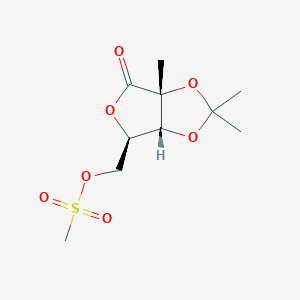
![1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1459722.png)
